
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a hydroxyl group attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to stabilize the diazonium ion. The ethoxy and hydroxyl groups are introduced through subsequent reactions, which may involve esterification and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or hydroxides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazo coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in diazo coupling reactions, where the compound acts as an electrophile, forming azo compounds with aromatic amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar in structure but with different functional groups and reactivity.
(Z)-2-Diazonio-1-phenylprop-1-en-1-olate: Contains a phenyl group, leading to different chemical properties and applications.
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
211318-53-5 |
|---|---|
Molekularformel |
C10H18N2O3 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-hydroxyoctanoate |
InChI |
InChI=1S/C10H18N2O3/c1-3-5-6-7-8(13)9(12-11)10(14)15-4-2/h8,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
PLYAZOVVPUVHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=[N+]=[N-])C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


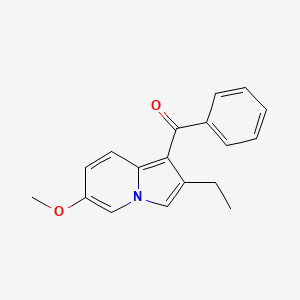
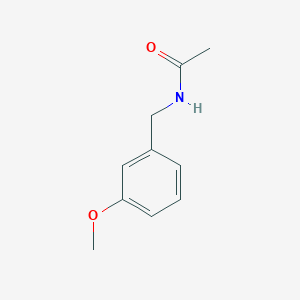
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
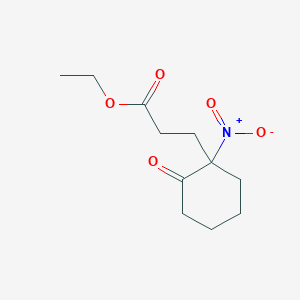
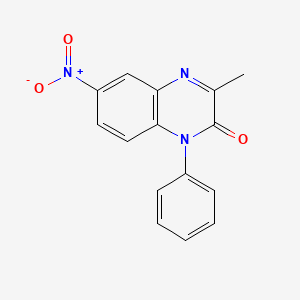
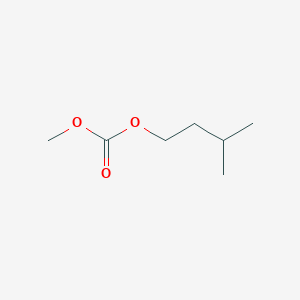

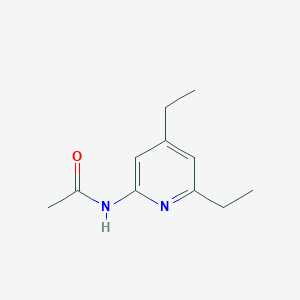
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)


![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)

